Trepirium iodide
Overview
Description
Trepirium iodide is a chemical compound with the molecular formula C₁₂H₂₆I₂N₂O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique properties and the reactions it undergoes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trepirium iodide typically involves the reaction of pyrrolidinium derivatives with iodide ions. One common method includes the reaction of 1,1-dimethyl-2-(2-(trimethylammonio)ethoxy)carbonyl pyrrolidinium with iodide ions under controlled conditions . The reaction is usually carried out in an aqueous medium at room temperature, ensuring the formation of the desired iodide salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trepirium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated compounds.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The iodide ions in this compound can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, amine compounds, and substituted halides .
Scientific Research Applications
Trepirium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: this compound is used in studies involving iodide transport and metabolism.
Industry: This compound is used in the manufacturing of iodinated contrast agents for medical imaging
Mechanism of Action
The mechanism of action of trepirium iodide involves its interaction with molecular targets in the body. It is known to concentrate in the thyroid gland via the sodium/iodide symporter, where it is oxidized to iodine. This iodine is then used in the synthesis of thyroid hormones, which play a crucial role in regulating metabolism .
Comparison with Similar Compounds
Similar Compounds
Propidium iodide: Used as a nucleic acid stain in biological research.
Iodide I-131: A radioisotopic agent used in the treatment of thyroid malignancies.
Thallium iodide: Used in high-density infrared detectors.
Uniqueness
Trepirium iodide is unique due to its specific structure and the presence of both iodide and ammonium groups, which confer distinct chemical and biological properties. Unlike other iodides, it has a specific application in thyroid hormone synthesis and medical imaging .
Biological Activity
Trepirium iodide is a ganglion-blocking agent primarily used in clinical settings for its pharmacological effects on the autonomic nervous system. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H26I2N2O2
- Molecular Weight : 408.17 g/mol
- CAS Number : 71512
This compound is characterized by its ability to inhibit n-cholinergic receptors in autonomic ganglia, which plays a crucial role in its therapeutic effects.
This compound acts by blocking the transmission of nerve impulses from preganglionic to postganglionic fibers in the autonomic nervous system. This leads to several physiological effects:
- Reduction of Vasoconstrictor Impulses : It decreases the sympathetic nervous system's influence on blood vessels, leading to vasodilation.
- Decreased Adrenaline Secretion : By inhibiting adrenal medulla activity, it lowers adrenaline release, contributing to reduced blood pressure.
- Control of Reflex Pressor Reactions : It weakens reflex responses that typically increase blood pressure.
Therapeutic Applications
This compound is utilized in various clinical scenarios:
- Cerebral Edema : Helps manage swelling in the brain.
- Pulmonary Edema : Assists in reducing fluid accumulation in the lungs.
- Hypertensive Crisis : Effective in rapidly lowering dangerously high blood pressure.
- Nephropathy and Eclampsia : Used in obstetric practice to control hypertension during pregnancy.
Case Studies and Clinical Trials
-
Efficacy and Safety :
- Clinical trials have demonstrated that this compound is effective when administered as an aerosol, showing rapid action without local irritation .
- A study highlighted that treatment with trepirium did not cause significant changes in biochemical parameters related to liver function or cardiovascular health, indicating a favorable safety profile .
- Histological Studies :
- Pharmacokinetics :
Data Summary
Parameter | Finding |
---|---|
Mechanism of Action | Ganglion-blocking agent |
Therapeutic Uses | Cerebral edema, pulmonary edema |
Safety Profile | No significant liver or cardiovascular effects observed |
Administration Route | Inhalation (aerosol) |
Onset of Action | Rapid |
Properties
CAS No. |
1018-34-4 |
---|---|
Molecular Formula |
C12H26I2N2O2 |
Molecular Weight |
484.16 g/mol |
IUPAC Name |
2-(1,1-dimethylpyrrolidin-1-ium-2-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C12H26N2O2.2HI/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5;;/h11H,6-10H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
CODSEWNHIHYVHK-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Canonical SMILES |
C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-dimethylpyrrolidine-2-carboxylic acid trimethylaminoethyl ester hygronium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.